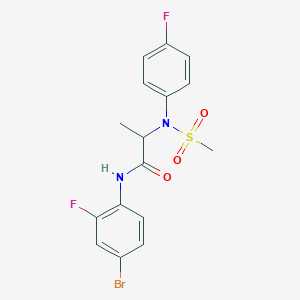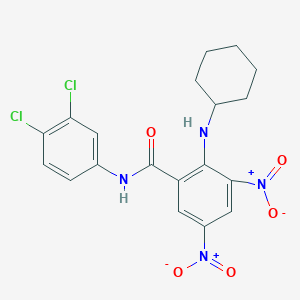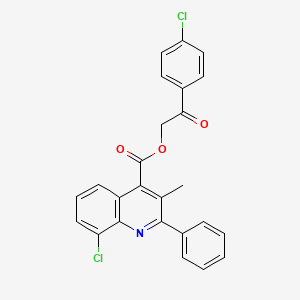![molecular formula C14H14FNO3 B12467300 [(3E)-7-Fluoro-1-(2-methylpropyl)-2-oxoindol-3-ylidene]acetic acid](/img/structure/B12467300.png)
[(3E)-7-Fluoro-1-(2-methylpropyl)-2-oxoindol-3-ylidene]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3E)-7-Fluoro-1-(2-methylpropyl)-2-oxoindol-3-ylidene]acetic acid is a synthetic compound known for its unique chemical structure and properties. It is often used in scientific research due to its ability to interact with specific molecular targets, making it valuable in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(3E)-7-Fluoro-1-(2-methylpropyl)-2-oxoindol-3-ylidene]acetic acid typically involves the reaction of 7-fluoroindole with isobutylamine, followed by oxidation and subsequent reaction with acetic anhydride. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced purification techniques ensures the compound meets the required standards for research and application.
Analyse Des Réactions Chimiques
Types of Reactions
[(3E)-7-Fluoro-1-(2-methylpropyl)-2-oxoindol-3-ylidene]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom and other substituents can be replaced with different groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted indole derivatives.
Applications De Recherche Scientifique
[(3E)-7-Fluoro-1-(2-methylpropyl)-2-oxoindol-3-ylidene]acetic acid is widely used in scientific research due to its ability to interact with specific molecular targets. Some of its applications include:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of [(3E)-7-Fluoro-1-(2-methylpropyl)-2-oxoindol-3-ylidene]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to [(3E)-7-Fluoro-1-(2-methylpropyl)-2-oxoindol-3-ylidene]acetic acid include:
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
Fluoroindoles: Compounds with fluorine substitution on the indole ring, sharing some chemical properties.
Oxindoles: Compounds with an oxindole core, similar in structure and reactivity.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both fluorine and isobutyl groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and application.
Propriétés
Formule moléculaire |
C14H14FNO3 |
|---|---|
Poids moléculaire |
263.26 g/mol |
Nom IUPAC |
2-[7-fluoro-1-(2-methylpropyl)-2-oxoindol-3-ylidene]acetic acid |
InChI |
InChI=1S/C14H14FNO3/c1-8(2)7-16-13-9(4-3-5-11(13)15)10(14(16)19)6-12(17)18/h3-6,8H,7H2,1-2H3,(H,17,18) |
Clé InChI |
RCVZUIGCNAAMIC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN1C2=C(C=CC=C2F)C(=CC(=O)O)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-tert-butylphenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12467220.png)

![N-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}alanine](/img/structure/B12467229.png)
![disodium 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(phosphonooxy)methyl]oxolan-2-yl]-2,6-dioxo-1,8-dihydropurine-1,8-diide](/img/structure/B12467233.png)
![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(naphthalen-1-yloxy)phenyl]cyclohexanecarboxamide](/img/structure/B12467237.png)
![2,2-dimethyl-5-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B12467240.png)
![N-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxypropyl]-4-methyl-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B12467245.png)
![[6-[2-(3,4-Dihydroxyphenyl)ethoxy]-3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12467253.png)

![N-{4-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-4-fluorobenzamide](/img/structure/B12467287.png)

![2-(4-methylphenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12467301.png)
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(5-chloro-2-methoxyphenyl)alaninamide](/img/structure/B12467325.png)

